1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is formed in the liver and kidney by the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) on dapagliflozin . Dapagliflozin is primarily used to improve glycemic control in patients with type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys .
準備方法
The synthesis of 1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide involves the glucuronidation of dapagliflozin. This process is catalyzed by the enzyme UGT1A9, which transfers a glucuronic acid moiety to dapagliflozin . The industrial production of this compound typically involves the use of recombinant UGT1A9 expressed in suitable host cells to facilitate the glucuronidation reaction .
化学反応の分析
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as manganese dioxide (MnO2).
Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Common reagents and conditions used in these reactions include organic solvents like ethyl acetate (EtOAc) and aqueous solutions of sodium bicarbonate (NaHCO3) . The major products formed from these reactions include various hydroxylated and glucuronidated derivatives of dapagliflozin .
科学的研究の応用
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of dapagliflozin.
Medicine: It is investigated for its potential therapeutic effects in managing type 2 diabetes mellitus.
Industry: The compound is used in the pharmaceutical industry to develop and optimize SGLT2 inhibitors.
作用機序
The mechanism of action of 1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide involves its role as a metabolite of dapagliflozin. Dapagliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys . By inhibiting SGLT2, dapagliflozin and its metabolites reduce glucose reabsorption, leading to increased glucose excretion in the urine and improved glycemic control . The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .
類似化合物との比較
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Benzylic Hydroxy Dapagliflozin: Another metabolite of dapagliflozin with hydroxylation at the benzylic position.
Oxo Dapagliflozin: A metabolite formed by the oxidation of dapagliflozin.
Desethyl Dapagliflozin: A metabolite formed by the deethylation of dapagliflozin.
The uniqueness of this compound lies in its glucuronidation, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to other metabolites .
特性
分子式 |
C27H33ClO13 |
---|---|
分子量 |
601.0 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO13/c1-2-38-13-6-3-11(4-7-13)17(30)14-9-12(5-8-15(14)28)23-22(35)24(18(31)16(10-29)39-23)40-27-21(34)19(32)20(33)25(41-27)26(36)37/h3-9,16-25,27,29-35H,2,10H2,1H3,(H,36,37)/t16-,17?,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
InChIキー |
DMXGUAGBODZMDT-CGTBPRRRSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl)O |
正規SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。